Cinnarizine-d8 2HCl (piperazine-d8)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnarizine-d8 2HCl (piperazine-d8) is a deuterated form of cinnarizine, a compound known for its calcium channel blocking properties. This compound is often used in scientific research due to its enhanced stability and unique isotopic labeling, which makes it useful in various analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinnarizine-d8 2HCl (piperazine-d8) involves the deuteration of cinnarizineThis can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions, such as using deuterium gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Cinnarizine-d8 2HCl (piperazine-d8) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The compound is then crystallized and purified to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnarizine-d8 2HCl (piperazine-d8) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Cinnarizine-d8 2HCl (piperazine-d8) is widely used in scientific research due to its unique properties:
Wirkmechanismus
Cinnarizine-d8 2HCl (piperazine-d8) exerts its effects by blocking calcium channels, specifically L-type and T-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, thereby reducing cellular excitability and contraction of vascular smooth muscle cells. The compound also interferes with signal transmission in the vestibular system, making it effective in treating vertigo and motion sickness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnarizine: The non-deuterated form of cinnarizine, used for similar applications but lacks the isotopic labeling.
Flunarizine: Another calcium channel blocker with similar therapeutic uses but different chemical structure.
Nifedipine: A calcium channel blocker used primarily for cardiovascular conditions.
Uniqueness
Cinnarizine-d8 2HCl (piperazine-d8) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.
Eigenschaften
Molekularformel |
C26H30Cl2N2 |
---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C26H28N2.2ClH/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;;/i19D2,20D2,21D2,22D2;; |
InChI-Schlüssel |
LFZJFDJDYASRCA-FRESNEEUSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.